molecular formula C15H11FO3S B5670574 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)benzoic acid

2-((2-(4-fluorophenyl)-2-oxoethyl)thio)benzoic acid

Cat. No.: B5670574
M. Wt: 290.3 g/mol
InChI Key: CBXPJVHBMOZVLI-UHFFFAOYSA-N
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Description

2-((2-(4-fluorophenyl)-2-oxoethyl)thio)benzoic acid is an organic compound that features a benzoic acid core with a 4-fluorophenyl group and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)benzoic acid typically involves the reaction of 4-fluorobenzaldehyde with a thiol derivative under specific conditions. One common method includes the use of a condensation reaction where 4-fluorobenzaldehyde is reacted with a thiol in the presence of a base such as potassium t-butoxide under microwave irradiation . This reaction forms the thioether linkage, resulting in the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and purity. The use of microwave irradiation can be scaled up for industrial purposes, providing a rapid and efficient synthesis route.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-fluorophenyl)-2-oxoethyl)thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents or halogenating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-((2-(4-fluorophenyl)-2-oxoethyl)thio)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)benzoic acid involves its interaction with specific molecular targets. The thioether linkage and fluorophenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(4-fluorophenyl)-2-oxoethyl)thio)benzoic acid is unique due to its specific combination of a benzoic acid core, a 4-fluorophenyl group, and a thioether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3S/c16-11-7-5-10(6-8-11)13(17)9-20-14-4-2-1-3-12(14)15(18)19/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXPJVHBMOZVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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